methyl citrate chemical structure and properties
methyl citrate chemical structure and properties
An In-depth Technical Guide to Methyl Citrate: Chemical Structures, Properties, and Biological Significance
Introduction
The term "methyl citrate" can refer to several distinct chemical entities, primarily the methyl esters of citric acid—monomethyl citrate, dimethyl citrate, and trimethyl citrate—as well as 2-methylcitric acid, a key intermediate in a metabolic pathway. This guide provides a comprehensive overview of the chemical structures, physicochemical properties, and relevant biological pathways associated with these molecules, tailored for researchers, scientists, and drug development professionals.
Chemical Structures and Nomenclature
The ambiguity of the term "methyl citrate" necessitates a clear distinction between its various forms. The degree of esterification of citric acid's three carboxylic acid groups with methyl groups determines the specific methyl citrate ester. 2-Methylcitric acid, in contrast, is a structural isomer of citric acid with an additional methyl group.
Caption: Figure 1. Chemical Structures of Methyl Citrate Derivatives.
Physicochemical Properties of Methyl Citrate Esters
The physical and chemical properties of methyl citrate esters vary with the number of methyl groups. The following tables summarize the key quantitative data for trimethyl, dimethyl, and monomethyl citrate.
Trimethyl Citrate
Trimethyl citrate is the fully esterified form of citric acid with methanol.[1] It is also known as trimethyl 2-hydroxy-1,2,3-propanetricarboxylate.[2]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₇ | [2] |
| Molecular Weight | 234.2 g/mol | [2][3] |
| Melting Point | 75-82 °C | [1] |
| Boiling Point | 176 °C at 16 mmHg | [1][2] |
| Water Solubility | 53.2 g/L at 20 °C | [2][4] |
| pKa | 10.43 ± 0.29 (Predicted) | [2] |
| Flash Point | 79.2 °C | [2][5] |
| Vapor Pressure | 0.00732 mmHg at 25°C | [2] |
| Appearance | White to off-white crystals | [1] |
Dimethyl Citrate
Dimethyl citrate exists in isomeric forms depending on which two of the three carboxyl groups are esterified. 1,5-dimethyl citrate is a common isomer.[6][7]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₇ | [7] |
| Molecular Weight | 220.18 g/mol | [7] |
| Melting Point | >115 °C (decomposes) | [7] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | [7] |
| Appearance | White to off-white solid | [7] |
Monomethyl Citrate
Monomethyl citrate has one of the three carboxylic acid groups of citric acid esterified.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₇ | [8] |
| Molecular Weight | 206.15 g/mol | |
| IUPAC Name | 2-hydroxy-3-(methoxycarbonyl)propane-1,2-dicarboxylic acid | [8] |
Physicochemical Properties of 2-Methylcitric Acid
2-Methylcitric acid is a tricarboxylic acid and a key metabolite in the methylcitrate cycle.[9][10]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₇ | [9][10] |
| Molecular Weight | 206.15 g/mol | [10] |
| IUPAC Name | 2-hydroxybutane-1,2,3-tricarboxylic acid | [9] |
| Synonyms | 2-methylcitrate | [10] |
Experimental Protocols
Synthesis of Trimethyl Citrate
A common method for synthesizing trimethyl citrate is through the esterification of citric acid with methanol using an acid catalyst.[1][11]
Protocol:
-
A mixture of citric acid, methanol, and a catalytic amount of p-toluenesulfonic acid is heated under reflux for 3-6 hours.[11]
-
Following the initial reaction, methanol is recovered by distillation at atmospheric pressure.[11]
-
Water produced during the esterification is removed by distillation under reduced pressure.[11]
-
Fresh methanol is added to the residue, and the reflux and distillation steps are repeated for a total of 3-6 cycles to drive the reaction to completion.[11]
-
After the final cycle, water is added to the cooled residue to dissolve any remaining starting materials.
-
The product, trimethyl citrate, is then isolated by crystallization upon cooling.[1] This multi-cycle process helps to achieve a high yield (over 80%) and purity (above 98%).[1]
Analysis of 2-Methylcitric Acid in Dried Blood Spots
A sensitive method for the quantification of 2-methylcitric acid (MCA), a biomarker for certain metabolic disorders, in dried blood spots (DBS) has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
Protocol:
-
Sample Preparation: A 3.2-mm disc is punched from a dried blood spot sample.[12]
-
Derivatization: The DBS disc is directly used for derivatization without a separate extraction step. The derivatizing agent, 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), is added to the sample. This reaction creates a more hydrophobic and highly ionizable derivative of MCA suitable for positive ion mode ESI-MS/MS.[12]
-
The derivatization reaction is carried out at 65°C for 45 minutes.[12]
-
LC-MS/MS Analysis: The resulting reaction mixture is directly analyzed by LC-MS/MS. The total run time is approximately 7 minutes, with MCA eluting at around 2.3 minutes.[12]
-
Quantification: Calibration standards are prepared by spiking whole blood with known concentrations of MCA, spotting it onto collection paper, and allowing it to dry.[12] Quality control samples are also prepared and analyzed alongside the unknown samples.[12]
Biological Significance and Signaling Pathways
The Methylcitrate Cycle
The methylcitrate cycle is a metabolic pathway found in various bacteria and fungi that is crucial for the metabolism of propionyl-CoA, a toxic intermediate generated from the breakdown of odd-chain fatty acids and certain amino acids.[13] This cycle is analogous in some respects to the tricarboxylic acid (TCA) cycle.[14][15] The key steps are as follows:
-
Condensation: Propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, a reaction catalyzed by methylcitrate synthase.[13][14]
-
Isomerization: 2-methylcitrate is dehydrated to 2-methylaconitate by methylcitrate dehydratase and then rehydrated by aconitase to form 2-methylisocitrate.[13]
-
Cleavage: 2-methylisocitrate is cleaved by methylisocitrate lyase into succinate and pyruvate.[13]
Succinate can then enter the TCA cycle, while pyruvate can be used for energy production or biosynthesis.[13]
Caption: Figure 2. The Methylcitrate Cycle.
The methylcitrate cycle is essential for detoxification of propionyl-CoA in many microorganisms and is a target for the development of anti-infective drugs, as this pathway is absent in humans.[14][15] Methylcitrate synthase, in particular, has been identified as a promising drug target.[14][16]
2-Methylcitric Acid as a Biomarker
Elevated levels of 2-methylcitric acid in bodily fluids are a key diagnostic marker for inborn errors of propionate metabolism, such as propionic acidemia and methylmalonic aciduria.[12][17] In these disorders, the impaired metabolism of propionyl-CoA leads to its accumulation and subsequent conversion to 2-methylcitric acid.[17]
Biological Activity of Methyl Citrate Esters
Some methyl citrate esters have shown biological activity. For instance, certain methyl citrate derivatives isolated from the fruits of Opuntia ficus-indica have been found to be inhibitors of monoamine oxidase B (MAO-B), with an IC₅₀ value of 0.23 mM for what is described as "methyl citrate".[18] This suggests potential applications in medicinal chemistry.[1] Trimethyl citrate is also used as a non-toxic plasticizer and a chemical intermediate in the synthesis of various compounds.[2][4]
References
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- 4. TRIMETHYL CITRATE | 1587-20-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
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- 7. usbio.net [usbio.net]
- 8. Methyl citrate|CAS 26163-61-1|DC Chemicals [dcchemicals.com]
- 9. 2-Methylcitric acid | C7H10O7 | CID 515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for 2-Methylcitric acid (HMDB0000379) [hmdb.ca]
- 11. CN1222503A - Synthesis of trimethyl citrate - Google Patents [patents.google.com]
- 12. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 14. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
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